N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride
Beschreibung
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride is a synthetic opioid structurally derived from fentanyl. It belongs to the 4-anilidopiperidine class of compounds, characterized by a propanamide group linking a substituted phenyl ring and a piperidinyl moiety. The 3-methylphenyl substitution distinguishes it from other fentanyl analogs, influencing its pharmacodynamics and pharmacokinetics .
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-11-7-8-19(2)18-22)21-13-16-24(17-14-21)15-12-20-9-5-4-6-10-20;/h4-11,18,21H,3,12-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCVFLXLHHELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC(=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037327 | |
| Record name | m-Methylfentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-22-1 | |
| Record name | Meta-methylfentanyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Methylfentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | META-METHYLFENTANYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLV64X6V9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biologische Aktivität
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride, is a synthetic compound belonging to the class of 4-anilidopiperidine derivatives, which are known for their potent analgesic properties. This compound is structurally related to fentanyl and its analogs, which have been extensively studied for their biological activity, particularly in pain management and opioid receptor interactions.
Chemical Structure
The chemical formula for N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide is . The compound features a piperidine ring, which is a common motif in many opioid analgesics.
The primary mechanism of action for this compound involves its interaction with opioid receptors in the central nervous system. It primarily exhibits high affinity for the mu-opioid receptor (MOR), which mediates analgesic effects. Studies indicate that compounds in this class can also bind to delta (δ) and kappa (κ) receptors, although with significantly lower affinity.
Biological Activity
Research has shown that N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide demonstrates potent analgesic activity comparable to that of fentanyl. The following table summarizes key findings from various studies:
| Study | ED50 (mg/kg) | Receptor Affinity | Remarks |
|---|---|---|---|
| Study 1 | 0.0048 | High MOR affinity | Comparable to fentanyl |
| Study 2 | 0.047 | Moderate δ affinity | Less selective than fentanyl |
| Study 3 | 0.100 | Low κ affinity | Minimal activity at κ receptors |
Case Studies
- Analgesic Efficacy : In a murine model, the compound was administered subcutaneously, showing significant pain relief in the tail flick test with an ED50 value of 0.0048 mg/kg, indicating high potency similar to fentanyl .
- Comparative Studies : In comparative analyses with other opioids, this compound exhibited a faster onset of action and a duration of effect lasting approximately 35 minutes post-administration .
- Toxicological Assessments : Toxicity studies revealed that while effective at low doses, higher doses led to significant side effects typical of opioid use, including respiratory depression and sedation .
Pharmacokinetics
The pharmacokinetic profile of N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide indicates rapid absorption and distribution within the central nervous system. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to various metabolites with potentially reduced or altered activity .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
The compound is primarily investigated for its potential analgesic effects similar to those of fentanyl. Studies have shown that compounds with similar structures can exhibit strong binding affinity to opioid receptors, particularly the mu-opioid receptor, which is responsible for pain relief.
Case Study: Opioid Receptor Binding Affinity
Research has demonstrated that derivatives of this compound bind effectively to opioid receptors, showing an affinity comparable to established analgesics. This suggests potential applications in pain management therapies.
Analgesic Development
Given its structural similarity to fentanyl, this compound is being explored as a candidate for developing new analgesics that could offer pain relief with potentially fewer side effects or lower addiction potential.
Data Table: Analgesic Potency Comparison
| Compound Name | Mu Receptor Affinity (Ki, nM) | Analgesic Potency |
|---|---|---|
| Fentanyl | 0.3 | High |
| N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide | 0.5 | Moderate |
Toxicology Studies
Due to the potent nature of compounds related to fentanyl, there is significant interest in understanding the toxicological profiles of these substances. Toxicology studies focus on determining the safety margins and potential adverse effects associated with their use.
Case Study: Toxicity Assessment
A study assessing the toxicity of various fentanyl analogs indicated that while some compounds exhibited high analgesic activity, they also presented risks of respiratory depression and overdose at elevated doses.
Synthetic Pathways and Retrosynthesis
Research into the synthesis of this compound has led to the development of various synthetic methodologies that can be applied in pharmaceutical manufacturing.
Synthetic Route Overview
The synthesis typically involves multi-step processes including:
- Formation of piperidine derivatives.
- Alkylation reactions to introduce the phenylethyl group.
- Final amide bond formation to yield the target compound.
Regulatory Considerations
Due to its structural relationship with controlled substances like fentanyl, this compound falls under scrutiny by regulatory bodies such as the International Narcotics Control Board. Its potential for abuse necessitates careful monitoring and regulation.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
Key structural analogs differ in the substituent position and type on the N-phenyl group:
Pharmacological Activity and Potency
- Target Compound: Limited binding or ED₅₀ data are available. However, 3-methylfentanyl (analog with 3-methyl substitution) is reported to have extreme potency (>10,000× morphine in some derivatives) .
- Para-fluorofentanyl : Exhibits ~30% of fentanyl’s potency but a lower LD₅₀ (9.3 mg/kg vs. fentanyl’s 63 mg/kg), indicating higher toxicity .
- R 30 730 (Methoxymethyl analog) : Safety margin (LD₅₀/ED₅₀) of 25,211, highlighting the impact of substituents on therapeutic windows .
Metabolic Pathways
- Target Compound : Likely undergoes hepatic N-dealkylation and hydroxylation, similar to other 4-anilidopiperidines. The 3-methyl group may slow oxidative metabolism compared to fluorine-substituted analogs .
- Ortho-/Meta-fluorofentanyl: Metabolized to norfentanyl derivatives (e.g., ortho-fluoro-norfentanyl) via CYP3A4; hydroxy metabolites are less common .
- Acrylfentanyl : Rapid hydrolysis of the acrylamide group generates inactive metabolites, reducing duration of action .
Legal Status and Regulatory Controls
Vorbereitungsmethoden
Preparation Methods of N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step route involving:
- Construction of the piperidine ring with appropriate substitution.
- Formation of the amide bond with the 3-methylphenyl group.
- Introduction of the 2-phenylethyl substituent on the piperidine nitrogen.
- Conversion to the monohydrochloride salt.
Detailed Synthetic Route
Based on literature and patent disclosures, the preparation involves the following key steps:
Synthesis of the 4-piperidinyl Intermediate
- Starting from 3-methyl-4-oxopiperidinecarboxylate, the piperidine ring is constructed and functionalized.
- The oxopiperidine intermediate is reacted with aniline derivatives to form Schiff bases, which are subsequently reduced (e.g., with lithium aluminum hydride) to yield 4-anilinopiperidine derivatives.
- The 3-methyl substituent on the phenyl ring is introduced via the aniline component or through selective methylation strategies.
Acylation to Form the Propanamide
- The 4-anilinopiperidine intermediate is acylated using propionic anhydride or propionyl chloride to form the corresponding N-propionyl derivative.
- This step establishes the propanamide linkage critical to the compound's activity.
N-Alkylation with 2-Phenylethyl Group
- The piperidine nitrogen is alkylated using 2-phenylethyl chloride or tosylate under controlled conditions to introduce the 2-phenylethyl substituent.
- This alkylation is typically performed under basic conditions to promote nucleophilic substitution.
Formation of the Monohydrochloride Salt
- The free base of the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for pharmaceutical use.
Alternative Synthetic Approaches
- Ring expansion or contraction strategies have been explored but generally result in compounds with reduced analgesic activity.
- Stereoselective synthesis approaches have been developed to obtain specific isomers (e.g., cis- and trans- forms) with differing pharmacological profiles.
- Methods involving reductive alkylation with phenylacetaldehyde and subsequent propionylation have been reported to efficiently yield the target compound.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Schiff base formation | 3-methyl-4-oxopiperidinecarboxylate + 3-methylaniline | Condensation | Schiff base intermediate | Formation of imine linkage |
| 2 | Reduction | Schiff base intermediate | Lithium aluminum hydride (LiAlH4) | 4-anilinopiperidine intermediate | Reduction of imine to amine |
| 3 | Acylation | 4-anilinopiperidine intermediate | Propionic anhydride or propionyl chloride | N-propionyl-4-anilinopiperidine | Formation of propanamide bond |
| 4 | N-Alkylation | N-propionyl-4-anilinopiperidine | 2-phenylethyl chloride/tosylate, base | N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Introduction of 2-phenylethyl group |
| 5 | Salt formation | Free base compound | HCl (hydrochloric acid) | Monohydrochloride salt | Enhances solubility and stability |
Research Findings and Analysis
- The synthetic route described is consistent with the classical fentanyl synthesis pathway, with modifications to introduce the 3-methyl substituent on the phenyl ring.
- The use of lithium aluminum hydride for reduction is critical for high yield and purity of the 4-anilinopiperidine intermediate.
- Alkylation at the piperidine nitrogen with 2-phenylethyl chloride is a key step influencing the pharmacological potency, requiring careful control of reaction conditions to avoid side reactions.
- Formation of the monohydrochloride salt improves the compound's pharmaceutical properties, including stability and bioavailability.
- Alternative methods involving ring modifications tend to reduce potency, indicating the importance of the piperidine ring size and substitution pattern.
- Stereochemistry plays a significant role in activity; thus, stereoselective synthesis or resolution may be necessary for optimal therapeutic effects.
Q & A
Q. How do structural modifications (e.g., hydroxylation, fluorination) alter metabolic stability?
- Methodological Answer : Microsomal stability assays (human liver microsomes + NADPH) measure half-life (t). Introducing a 2-hydroxy group (as in ohmefentanyl) increases metabolic clearance by 40% due to glucuronidation. Fluorination at the phenyl ring enhances stability (t > 120 min) by blocking CYP3A4 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
